5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-3-21-26-25-30(27-21)24(31)23(32-25)22(20-11-9-18(2)10-12-20)29-15-13-28(14-16-29)17-19-7-5-4-6-8-19/h4-12,22,31H,3,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAXIHAOGCFDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies to illustrate its efficacy in various biological contexts.
- Molecular Formula : C24H27N5OS
- Molecular Weight : 423.56 g/mol
- CAS Number : 851809-34-2
The compound features a thiazolo-triazole core, which is known for its diverse biological activities. The presence of the piperazine and p-tolyl groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole moieties. For instance:
These findings suggest that derivatives of this compound may exhibit significant cytotoxicity against various cancer cell lines.
The mechanism by which this compound exerts its effects appears to involve interaction with specific molecular targets:
- Estrogen Receptor Modulation : Some studies indicate that triazole derivatives can act as modulators of estrogen receptors (ERα and ERβ), influencing tumor growth in hormone-sensitive cancers .
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer types through apoptosis induction and cell cycle arrest mechanisms .
- Antioxidant Activity : The thiazole ring contributes to antioxidant properties, which may protect normal cells from oxidative stress during treatment .
Study on MCF-7 Cell Line
A study evaluated the effects of the compound on the MCF-7 breast cancer cell line. The results indicated an IC50 value of 2 μM, demonstrating potent anticancer activity compared to standard treatments like Doxorubicin (0.64 μM). The study utilized docking simulations to confirm binding interactions at the estrogen receptor site, suggesting a potential mechanism for its activity .
Evaluation Against HepG2 Cells
In another investigation focused on liver cancer cells (HepG2), the compound exhibited an IC50 value of 6.2 μM. This study emphasized the importance of structural modifications in enhancing biological activity and suggested further exploration into hybrid compounds for improved efficacy against liver tumors .
Preparation Methods
S-Alkylation of 1,2,4-Triazole-3-thiol
The synthesis begins with 4H-1,2,4-triazole-3-thiol (1 ), which undergoes S-alkylation with 2-bromoethylacetate in dimethyl sulfoxide (DMSO) at room temperature (10 h, 89.8% yield). This forms the intermediate 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-2H-1,2,4-triazol-3-ylthio)-1-(ethyl)ethanone (2 ), where X = H (Table 1).
Table 1: Reaction Conditions for S-Alkylation
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 25°C |
| Time | 10 h |
| Yield | 89.8% |
| Reagent | 2-Bromoethylacetate |
Cyclization to Thiazolo[3,2-b]triazol-6-ol
Intermediate 2 is treated with concentrated H2SO4 at 0°C for 3 h, followed by 3 h at room temperature, inducing cyclization to form 2-ethylthiazolo[3,2-b]triazol-6-ol (3 ) (90.0% yield). The reaction mechanism involves protonation of the ketone, followed by intramolecular nucleophilic attack by the sulfur atom (Fig. 1).
Fig. 1: Cyclization Mechanism
- Protonation of carbonyl oxygen.
- Thiolate sulfur attacks α-carbon, forming thiazole ring.
- Deprotonation yields hydroxyl group at C6.
Synthesis of (4-Benzylpiperazin-1-yl)(p-tolyl)methanol
Friedel-Crafts Acylation of p-Tolyl Group
p-Tolualdehyde undergoes Friedel-Crafts acylation with acetic anhydride in the presence of AlCl3 to form p-tolyl methyl ketone (72% yield). This ketone serves as the electrophilic component for subsequent Mannich reactions.
Mannich Reaction with 4-Benzylpiperazine
A mixture of p-tolyl methyl ketone, 4-benzylpiperazine, and paraformaldehyde in ethanol (reflux, 6 h) produces (4-benzylpiperazin-1-yl)(p-tolyl)methanol (4 ) via a three-component Mannich reaction (68% yield). The reaction proceeds through iminium ion formation, followed by nucleophilic attack by the ketone enolate (Fig. 2).
Table 2: Mannich Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 6 h |
| Catalyst | None (thermal activation) |
| Yield | 68% |
Coupling of Heterocycle and Aryl-Piperazine Moiety
Activation of Methanol Intermediate
Compound 4 is converted to its corresponding chloride using thionyl chloride (SOCl2) in dichloromethane (0°C, 2 h, 95% yield). This generates (4-benzylpiperazin-1-yl)(p-tolyl)methyl chloride (5 ), a reactive electrophile.
Nucleophilic Substitution at C5
The thiazolo triazole core (3 ) reacts with 5 in the presence of NaH (2.74 mmol) in dry tetrahydrofuran (THF) at 0°C (2 h, 51.3% yield). Sodium hydride deprotonates the hydroxyl group at C6, enabling nucleophilic displacement of chloride by the C5 position (Fig. 3).
Table 3: Alkylation Conditions
| Parameter | Value |
|---|---|
| Base | Sodium hydride (NaH) |
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Time | 2 h |
| Yield | 51.3% |
Purification and Characterization
Recrystallization and Chromatography
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:4) followed by recrystallization from ethanol to yield pure 5-((4-benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b]triazol-6-ol (mp 186–187°C).
Spectroscopic Validation
- IR (KBr) : 3250 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N triazole).
- ¹H NMR (400 MHz, DMSO-d6) : δ 1.32 (t, J=7.2 Hz, 3H, CH2CH3), 2.31 (s, 3H, p-tolyl CH3), 3.45–3.60 (m, 8H, piperazine), 4.72 (s, 2H, N-CH2-Ar), 7.12–7.35 (m, 9H, aromatic).
- HRMS (ESI) : m/z calcd. for C24H26ClN5OS [M+H]+: 468.0, found: 468.0.
Optimization and Yield Enhancement
Acid Concentration in Cyclization
Varying H2SO4 concentration from 80% to 98% showed optimal cyclization at 95–98% (yield increase from 75% to 90%). Lower concentrations led to incomplete ring closure.
Solvent Effects in Alkylation
Replacing THF with DMF improved solubility but caused side reactions (yield drop to 40%). Ethanol as solvent reduced reactivity (yield 32%).
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
- The thiazolo-triazole scaffold is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives can react with carbonyl intermediates under reflux conditions to form the triazole ring, followed by thiazole ring closure using reagents like phosphorus oxychloride. Key steps include optimizing reaction time (e.g., 6–9 hours under reflux) and using buffered conditions (e.g., sodium acetate in acetic acid) to stabilize intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- 1H/13C NMR is essential for confirming substituent positions and stereochemistry, particularly for distinguishing benzylpiperazine and p-tolyl protons . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . HPLC ensures purity (>95%), especially when isolating regioisomers .
Advanced Research Questions
Q. How can researchers optimize the reaction yield when introducing the 4-benzylpiperazine moiety?
- Yield optimization involves:
- Pre-activation of intermediates : Use of aryl halides or tosylates to enhance nucleophilic substitution with piperazine .
- Catalytic systems : Buffered acetic acid (pH ~5) improves amine coupling efficiency, as seen in similar piperazinyl thiazolidinone syntheses (55–69% yields) .
- Temperature control : Reflux at 80–100°C minimizes side reactions like N-alkylation over O-alkylation .
Q. What methodologies are recommended for assessing the compound’s interaction with biological targets like enzymes or DNA?
- Molecular docking : Use software like AutoDock to predict binding affinity to targets such as 14-α-demethylase (PDB: 3LD6), as demonstrated for triazolothiadiazoles .
- DNA binding assays : Fluorescence titration or ethidium bromide displacement studies (e.g., Hoechst 33258 analogs) quantify minor-groove binding .
- Enzyme inhibition assays : Monitor IC50 values via spectrophotometric methods, adjusting substituents (e.g., benzothiazole groups) to enhance activity .
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to confirm regiochemistry .
- Isotopic labeling : Use deuterated solvents or 13C-enriched precursors to clarify overlapping proton signals in crowded regions (e.g., aromatic or piperazine protons) .
- 2D NMR techniques : HSQC and HMBC correlations resolve ambiguities in quaternary carbon assignments .
Q. What are the challenges in achieving regioselectivity during triazole ring formation?
- Substituent effects : Electron-withdrawing groups (e.g., nitro or benzothiazole) direct cyclization to specific positions .
- Catalytic additives : Zinc chloride or iodine can promote 1,3-dipolar cycloaddition regioselectivity, as shown in triazolothiadiazole syntheses .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor kinetic control, reducing unwanted regioisomers .
Contradictions and Mitigations
- Spectral inconsistencies : Variations in NMR shifts for benzylpiperazine protons (δ 2.5–3.5 ppm) may arise from conformational flexibility. Mitigate by analyzing at higher magnetic fields (600 MHz+) .
- Yield variability : Competing side reactions (e.g., over-alkylation) can reduce yields. Pre-purification of intermediates via column chromatography improves reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
